

# Yonkenafil-d8 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Yonkenafil-d8

Cat. No.: B12422845

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## An In-depth Technical Guide to Yonkenafil-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Yonkenafil-d8**, a deuterated analog of the potent and selective phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. This document is intended for an audience with a professional background in pharmaceutical sciences, medicinal chemistry, and pharmacology.

## Core Compound Identification

While specific data for **Yonkenafil-d8** is not readily available in public databases, this guide provides detailed information on the parent compound, Yonkenafil, which serves as a crucial reference point. The primary difference in the deuterated form will be a slight increase in molecular weight due to the replacement of eight hydrogen atoms with deuterium.

Table 1: Physicochemical Properties of Yonkenafil

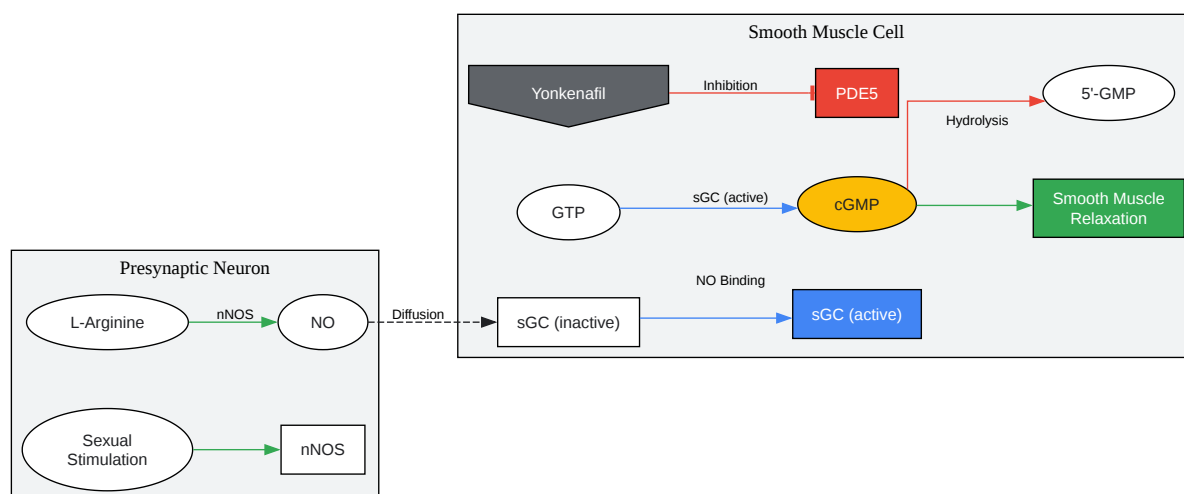
Property	Value	Source
CAS Number	804518-63-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>24</sub> H <sub>33</sub> N <sub>5</sub> O <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	487.6 g/mol	<a href="#">[3]</a>

Note: The molecular weight of **Yonkenafil-d8** will be higher than that of Yonkenafil by approximately 8.064 g/mol , reflecting the mass difference between eight deuterium and eight protium atoms.

## Mechanism of Action and Signaling Pathway

Yonkenafil functions as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[3] The inhibition of PDE5 leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes.

The primary signaling pathway affected by Yonkenafil is the nitric oxide (NO)/cGMP pathway. In the context of its therapeutic application for erectile dysfunction, neuronal nitric oxide synthase (nNOS) is activated upon sexual stimulation, leading to the production of NO. NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP results in the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and penile erection. Yonkenafil enhances this process by preventing the degradation of cGMP by PDE5.



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Figure 1. The NO/cGMP signaling pathway and the inhibitory action of Yonkenafil on PDE5.

## Experimental Protocols

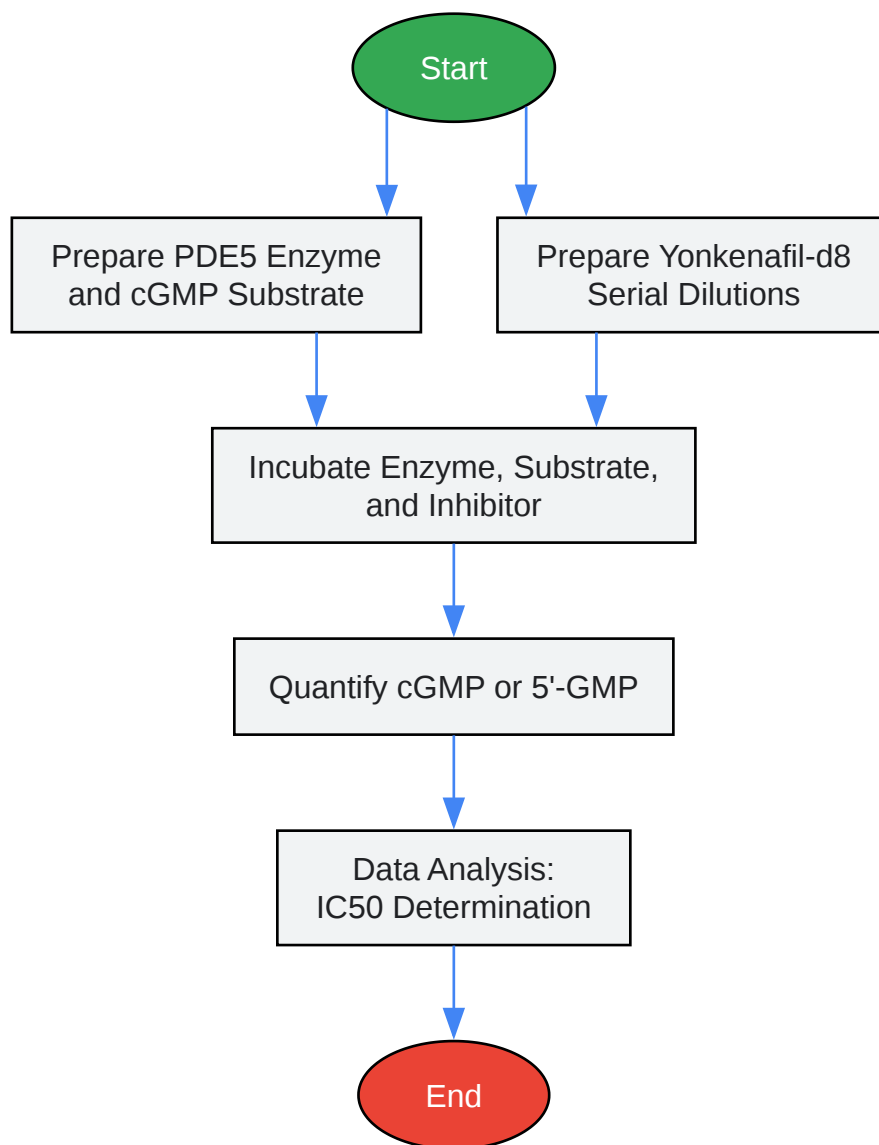
Detailed experimental protocols for the characterization of PDE5 inhibitors like Yonkenafil are crucial for reproducible research. Below is a generalized workflow for assessing the in vitro efficacy of a PDE5 inhibitor.

### Experimental Workflow: In Vitro PDE5 Inhibition Assay

- Enzyme and Substrate Preparation:

- Recombinant human PDE5 is purified and diluted to a working concentration in assay buffer.
- A stock solution of the substrate, cGMP, is prepared.
- Compound Preparation:
  - Yonkenafil (or **Yonkenafil-d8**) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
  - A serial dilution series is prepared to test a range of inhibitor concentrations.
- Assay Reaction:
  - The assay is typically performed in a 96-well plate format.
  - The reaction mixture includes the PDE5 enzyme, the test compound at various concentrations, and the cGMP substrate.
  - The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
- Detection and Quantification:
  - The amount of remaining cGMP or the product of its hydrolysis (5'-GMP) is quantified. This can be achieved using various methods, such as:
    - Radiometric assays using radiolabeled cGMP.
    - Fluorescence polarization (FP) assays.
    - Luminescence-based assays (e.g., ADP-Glo™).
- Data Analysis:
  - The results are plotted as the percentage of PDE5 inhibition versus the logarithm of the inhibitor concentration.

- The  $IC_{50}$  value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.



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## References

- 1. Yonkenafil Datasheet DC Chemicals [dcchemicals.com]
- 2. Yonkenafil|804518-63-6|MSDS [dcchemicals.com]
- 3. Yonkenafil | 804518-63-6 | EHB51863 | Biosynth [biosynth.com]
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Address: 3281 E Guasti Rd

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